REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][CH:13]=[O:14])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[BH4-].[Na+].CC(C)=O>O1CCCC1.CC(O)C.C(OCC)(=O)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][CH2:13][OH:14])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|
|
Name
|
aldehyde
|
Quantity
|
253 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])CCC=O
|
Name
|
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
stirred at −5° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for 10 min
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
washed with 5% KHSO4 in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated NaHCO3 and finally with water, dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
used for the next step without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |